4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine
Description
This compound features a [1]benzofuro[3,2-d]pyrimidine core fused with a benzofuran ring system. Attached via a piperidin-1-yl linkage is a 4-(2-chlorophenyl)piperazin-1-yl carbonyl group. The benzofuropyrimidine scaffold is structurally analogous to purine bases, enabling interactions with enzymes or receptors involved in nucleotide metabolism .
Properties
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c27-20-6-2-3-7-21(20)30-13-15-32(16-14-30)26(33)18-9-11-31(12-10-18)25-24-23(28-17-29-25)19-5-1-4-8-22(19)34-24/h1-8,17-18H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPUCSJMUDNGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C4=NC=NC5=C4OC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mechanism of Action of 4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)1benzofuro[3,2-d]pyrimidine
Mode of Action Based on its structural similarity to other compounds, it may bind to the d4 dopamine receptor, thereby modulating the receptor’s activity .
Pharmacokinetics Compounds containing a piperazine ring, such as this one, are known to positively modulate the pharmacokinetic properties of drug substances .
Biological Activity
The compound 4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl) benzofuro[3,2-d]pyrimidine has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.
Chemical Structure
The compound's chemical structure can be broken down as follows:
- Core Structure : Benzofuro[3,2-d]pyrimidine
- Substituents :
- Piperidine moiety
- Piperazine ring with a chlorophenyl group
This complex structure contributes to its diverse biological effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : The compound may inhibit tumor growth through specific pathways.
- Antimicrobial Properties : Compounds bearing piperazine and piperidine rings have shown effectiveness against several bacterial strains.
- Neurological Effects : Potential interaction with neurotransmitter systems suggests implications for treating neurological disorders.
1. Anticancer Properties
Studies have demonstrated that derivatives of benzofuro[3,2-d]pyrimidine can act as inhibitors of certain cancer cell lines. For instance, a related compound showed significant inhibition of cell proliferation in breast cancer models with an IC50 value of approximately 50 nM .
2. Antimicrobial Activity
The antimicrobial efficacy of similar piperazine-containing compounds has been documented. A study reported that certain piperazine derivatives exhibited moderate to strong antibacterial activity against strains like Salmonella typhi and Staphylococcus aureus .
3. Neurological Implications
Research into the structural activity relationship (SAR) of pyrimidine derivatives has indicated that modifications can enhance their interaction with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as anxiety and depression .
Case Study 1: Anticancer Efficacy
A study involving a compound structurally similar to the target molecule demonstrated significant anticancer effects in vitro. The compound was tested against various cancer cell lines, revealing an IC50 value of 45 nM against MCF-7 cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Screening
In another investigation, a series of piperazine derivatives were synthesized and tested for their antibacterial properties. The most active compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating promising antibacterial potential .
Data Tables
| Activity Type | Tested Compound | IC50/MIC Values | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | Benzofuro derivative | 50 nM | MCF-7 (breast cancer) |
| Antibacterial | Piperazine derivative | 32 µg/mL | E. coli |
| Neurological Activity | Pyrimidine derivative | IC50 = 72 nM | NAPE-PLD Inhibition |
Comparison with Similar Compounds
Comparative Data Table
Key Structure-Activity Relationship (SAR) Insights
- Chloro Positioning : Ortho-substitution (2-chlorophenyl) may enhance affinity for dopamine D4-like receptors compared to meta-substitution .
- Core Heterocycle: Benzofuropyrimidines exhibit distinct electronic profiles compared to thieno- or pyrrolopyrimidines, influencing target selectivity .
- Linker Rigidity : The carbonyl bridge in the target compound likely stabilizes a bioactive conformation, improving receptor engagement compared to flexible alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
